molecular formula C12H18ClN B1652385 (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride CAS No. 1432679-35-0

(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride

Cat. No.: B1652385
CAS No.: 1432679-35-0
M. Wt: 211.73
InChI Key: LBJIEHMXUHURAB-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . This interaction can inhibit the activity of MAO, leading to increased levels of monoamines in the system. Additionally, this compound can bind to certain receptors, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate the cAMP signaling pathway, leading to changes in gene expression and metabolic activity. This compound also affects the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, its binding to MAO inhibits the enzyme’s activity, leading to increased levels of monoamines . Additionally, this compound can modulate the activity of G-protein coupled receptors (GPCRs), influencing downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with prolonged exposure leading to sustained changes in gene expression and metabolic activity . The exact temporal dynamics of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter levels and improve cognitive function . At high doses, it can lead to toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, with specific dosages required to achieve desired outcomes without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO and catechol-O-methyltransferase (COMT), influencing the metabolism of monoamines . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This compound can accumulate in specific tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its function, with different subcellular environments influencing its interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride typically involves the reaction of 1-methyl-1,2,3,4-tetrahydronaphthalene with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include naphthyl ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often studied to understand the compound’s potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride include:

  • 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
  • 1-Methylene-1,2,3,4-tetrahydronaphthalene
  • Naphthylamines

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the methanamine group, which imparts unique chemical reactivity and biological activity .

Properties

IUPAC Name

(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-12(9-13)8-4-6-10-5-2-3-7-11(10)12;/h2-3,5,7H,4,6,8-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJIEHMXUHURAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-35-0
Record name 1-Naphthalenemethanamine, 1,2,3,4-tetrahydro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride
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(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride
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(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride
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(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride
Reactant of Route 5
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride
Reactant of Route 6
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride

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